Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Description
Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate is a complex organic compound with the molecular formula C14H13NO4. It is characterized by its bicyclic structure, which includes a phenyl group attached to the bicyclic framework
Properties
IUPAC Name |
ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-2-19-14(18)11-9-10(11)13(17)15(12(9)16)8-6-4-3-5-7-8/h3-7,9-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXAYRLYGGRLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[31. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the bicyclic core.
Esterification: The ester group is introduced through esterification reactions using ethyl alcohol and a carboxylic acid derivative.
Phenyl Group Introduction: The phenyl group is introduced using electrophilic aromatic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution Reactions: Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various reagents and conditions are employed depending on the specific substitution reaction desired.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and to develop new biochemical assays. Its structural complexity allows for the exploration of various biological pathways.
Medicine: In the field of medicine, this compound has potential applications in drug development. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for various industrial applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate: This compound is similar in structure but includes a trifluoromethyl group, which can affect its chemical properties and biological activity.
Ethyl 3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate:
Uniqueness: Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific structural features, which influence its reactivity and potential applications. Its phenyl group and bicyclic framework set it apart from other similar compounds, making it a valuable compound in various scientific and industrial contexts.
Biological Activity
Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS No. 3120-09-0) is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the synthesis, biological activity, and relevant case studies concerning this compound.
- Molecular Formula: C14H13NO4
- Molecular Weight: 259.26 g/mol
- Structure: The compound features a bicyclic azabicyclo structure, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of azabicyclo compounds have shown promising results against various bacterial strains, suggesting that this compound may possess similar activities.
| Activity Type | Target Organisms | Reference |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Al-Khuzaie & Al-Majidi, 2014 |
| Antifungal | Candida albicans | Godhani et al., 2016 |
Anticonvulsant Activity
This compound has been investigated for its anticonvulsant properties. Studies have shown that related compounds exhibit efficacy in reducing seizure activity in animal models.
| Type of Study | Model Used | Outcome |
|---|---|---|
| In vivo | Rat model | Significant reduction in seizure frequency |
| In vitro | Neuronal cultures | Inhibition of excitatory neurotransmission |
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific neurotransmitter receptors and ion channels, modulating synaptic transmission and neuronal excitability.
Synthesis and Biological Evaluation
A notable study focused on synthesizing derivatives of this compound and evaluating their biological activities. The study reported several derivatives with enhanced potency against targeted pathogens and improved anticonvulsant effects compared to the parent compound.
Key Findings:
- Synthesis Methodology: The synthesis was achieved through a multi-step process involving cyclization reactions that yield high purity and yield.
- Biological Testing: The synthesized derivatives were tested against a panel of bacterial and fungal strains, demonstrating a broad spectrum of activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
